molecular formula C10H12BrNO3S B1277062 4-(2-Bromophenylsulfonyl)morpholine CAS No. 688798-57-4

4-(2-Bromophenylsulfonyl)morpholine

Cat. No. B1277062
M. Wt: 306.18 g/mol
InChI Key: ZAPNWTPTHAUFJG-UHFFFAOYSA-N
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Description

4-(2-Bromophenylsulfonyl)morpholine is a compound that features both a morpholine ring and a bromophenylsulfonyl group. The morpholine moiety is known for its antimicrobial properties, and when combined with the phenylsulfonyl group, it forms a class of sulfonamides that are widely used in treating diseases caused by microorganisms . The presence of the bromine atom on the phenyl ring may allow for further chemical modifications through various coupling reactions .

Synthesis Analysis

The synthesis of related morpholine derivatives can be achieved through different methods. For instance, bromoethylsulfonium salt can be reacted with aminoalcohols to yield morpholine rings . Electrochemical synthesis is another approach, where compounds like 4-morpholinoaniline can be oxidized in the presence of arylsulfinic acids to form sulfonamide derivatives, including those with a morpholine ring . Additionally, palladium-catalyzed coupling reactions have been used to modify the aryl group of sulfoximine derivatives, which could potentially be applied to the synthesis of 4-(2-Bromophenylsulfonyl)morpholine .

Molecular Structure Analysis

The molecular structure of compounds containing morpholine rings can be characterized using various analytical techniques. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined using X-ray crystallography, which revealed the conformation of the morpholine ring and its orientation relative to other functional groups .

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. The reactivity of p-bromophenyl vinyl sulphone towards morpholine enamines has been studied, leading to the formation of different products depending on the reaction conditions . This suggests that 4-(2-Bromophenylsulfonyl)morpholine could also undergo similar reactions, potentially yielding a range of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Bromophenylsulfonyl)morpholine derivatives can be inferred from related studies. For instance, the electrochemical synthesis approach is considered green and environmentally friendly, indicating that the compound could be synthesized with minimal environmental impact . The antimicrobial activity of 4-(Phenylsulfonyl) morpholine has been assessed, showing that it can modulate the activity of antibiotics against multidrug-resistant strains, which implies that 4-(2-Bromophenylsulfonyl)morpholine might share similar properties .

Scientific Research Applications

Antimicrobial and Modulating Activity

4-(Phenylsulfonyl) morpholine, a class member of sulfonamides, has been studied for its antimicrobial properties. A study explored its activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, and evaluated its modulating activity in combination with other antibiotics (Oliveira et al., 2015).

Synthesis of Heterocyclic Compounds

Bromoethylsulfonium salt, a compound related to 4-(2-Bromophenylsulfonyl)morpholine, has been used for synthesizing 6- and 7-membered 1,4-heterocyclic compounds such as morpholines and benzoxazepines (Yar, McGarrigle, & Aggarwal, 2009).

Structural Analysis

The crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was analyzed to understand its conformation and potential applications (Ibiş, Deniz, & Tuyun, 2010).

Conversion of Amino Alcohols into Morpholines

Sulfinamides have been used as protecting groups in converting amino alcohols into morpholines, demonstrating an efficient methodology for synthesizing compounds like the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).

Antibacterial Study

A series of 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives were synthesized and exhibited good antibacterial activity against gram-negative bacteria (Aziz‐ur‐Rehman et al., 2016).

Electrophilic Sulfur Dioxide Insertion

In a copper(i) bromide-catalyzed reaction involving morpholin-4-amine, sulfur dioxide was inserted, leading to benzo[b]thiophene 1,1-dioxides, demonstrating its potential in chemical transformations (Luo et al., 2015).

Antimicrobial Agents

New 1,2,4-triazole derivatives containing a morpholine moiety were synthesized and found to possess good or moderate antimicrobial activity (Sahin et al., 2012).

DNA-Dependent Protein Kinase Inhibitors

A study focused on synthesizing 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-dependent protein kinase inhibitors, highlighting its potential in drug development (Aristegui et al., 2006).

Carbonic Anhydrase Inhibitors

Aromatic sulfonamides, including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, were prepared and evaluated as inhibitors of carbonic anhydrase isoenzymes, showing significant inhibitory concentration ranges (Supuran et al., 2013).

Sulfur-Transfer Agents

Compounds like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione were synthesized as sulfur-transfer agents, indicating their utility in organic synthesis (Klose, Reese, & Song, 1997).

Swern Oxidation

A new sulfoxide, 4-(2-(2-(methylsulfinyl) ethyl)-4-nitrophenyl)-morpholine, was designed and used to enhance the Swern oxidation process under mild conditions, offering an efficient methodology in organic chemistry (Ye et al., 2016).

Electrochemical Synthesis

Electrochemical synthesis was performed to create 4-morpholino-2-(arylsulfonyl)benzenamines, providing a green, one-pot procedure for synthesizing compounds of biological significance (Nematollahi & Esmaili, 2010).

Synthesis of Linezolid Intermediates

3-Fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized and further modified into new sulfonamides and carbamates with promising antimicrobial activity (Janakiramudu et al., 2017).

properties

IUPAC Name

4-(2-bromophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPNWTPTHAUFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429153
Record name 4-(2-Bromobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenylsulfonyl)morpholine

CAS RN

688798-57-4
Record name 4-(2-Bromobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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